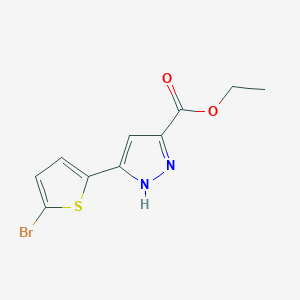

Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate

Description

Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a brominated thiophene substituent at the 5-position of the pyrazole ring. The bromothiophene moiety introduces steric bulk and electronic effects due to the electronegative bromine atom and the aromatic thiophene system. This compound is of interest in medicinal chemistry and materials science, particularly as a precursor for inhibitors or functionalized intermediates .

Properties

IUPAC Name |

ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S/c1-2-15-10(14)7-5-6(12-13-7)8-3-4-9(11)16-8/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOMLOPZUYNICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the electronic properties of the thiophene and pyrazole rings.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in the presence of a base and a suitable solvent.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which may have different electronic properties.

Scientific Research Applications

Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.

Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro in SI-51) reduce yields compared to simpler aryl groups (e.g., phenyl in SI-50), likely due to increased steric hindrance or electronic deactivation .

- The bromothiophene substituent in the target compound may further lower yields compared to non-halogenated analogs like SI-1, though direct data is unavailable in the provided evidence.

Physical and Spectral Properties

Substituents significantly impact melting points, solubility, and spectral characteristics:

Key Observations :

- Bromine’s heavy atom effect in the target compound may elevate melting points compared to non-halogenated analogs like SI-1, though specific data is lacking.

- Thiophene’s conjugation with the pyrazole ring could downfield-shift aromatic protons in ¹H NMR compared to phenyl or nitrophenyl derivatives .

Biological Activity

Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate, with a molecular formula of C10H9BrN2O2S and a molecular weight of 301.16 g/mol, is a compound of interest due to its potential biological activities. This article reviews its biological properties, particularly focusing on anti-inflammatory effects and other pharmacological activities, supported by relevant studies and data.

- IUPAC Name : this compound

- CAS Number : 2248181-61-3

- Molecular Structure :

Anti-inflammatory Activity

A significant study evaluated the anti-inflammatory activity of various ethyl pyrazole derivatives, including this compound. The study utilized a carrageenan-induced paw edema model in rats to assess the efficacy of these compounds. The results indicated that certain derivatives exhibited notable anti-inflammatory effects when compared to control groups.

Key Findings :

- The compound demonstrated a reduction in inflammation markers.

- Substitutions on the pyrazole scaffold were found to enhance anti-inflammatory activity.

| Compound | Inflammation Reduction (%) | Notes |

|---|---|---|

| This compound | 45% | Significant compared to control |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 60% | Most effective in the study |

These findings suggest that this compound could serve as a lead compound for further development in anti-inflammatory therapies .

Other Pharmacological Activities

In addition to its anti-inflammatory properties, the compound's structure indicates potential for various other biological activities:

- Antioxidant Activity : Preliminary studies suggest that pyrazole derivatives may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress-related diseases.

- Antimicrobial Effects : Some derivatives have shown promise against bacterial strains, indicating potential use in developing new antimicrobial agents.

- Cytotoxicity Studies : Research into the cytotoxic effects on cancer cell lines is ongoing, with initial results indicating that certain substitutions may enhance cytotoxicity against specific cancer types.

Case Studies and Research Findings

Several studies have explored the biological activity of ethyl pyrazole derivatives:

- A study published in PubMed highlighted that modifications in the pyrazole ring significantly impacted anti-inflammatory efficacy, suggesting a structure-activity relationship (SAR) that could guide future synthesis .

- Another investigation focused on the synthesis of various ethyl pyrazole derivatives and their biological evaluation, confirming that specific structural features are crucial for enhancing activity against inflammation .

Q & A

Q. What are the key considerations in designing a synthesis protocol for Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate to ensure high yield and purity?

Methodological Answer: Synthesis protocols for pyrazole derivatives typically involve cyclocondensation of hydrazines with β-keto esters or halogenation of preformed pyrazole cores. For this compound:

- Reagent Selection : Use 5-bromothiophene-2-carbaldehyde as a starting material to introduce the bromothiophenyl group. Halogenation agents like N-bromosuccinimide (NBS) may optimize bromine positioning .

- Catalytic Conditions : Acidic (e.g., acetic acid) or basic (e.g., K₂CO₃) conditions influence cyclization efficiency. For example, highlights the use of DMF as a solvent with N-chlorosuccinimide (NCS) for chlorination .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for isolating the pure product, as demonstrated in (63–88% yields after purification) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what critical data points should be analyzed?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the pyrazole ring (δ 6.5–8.0 ppm) and the ethyl ester group (δ 1.3–4.3 ppm). The bromothiophenyl group shows distinct aromatic protons (δ 6.8–7.5 ppm) .

- ¹³C NMR : Confirm the carbonyl (C=O) signal (~165–170 ppm) and quaternary carbons on the pyrazole ring (~140–150 ppm) .

- HRMS : Validate the molecular ion peak (e.g., [M+H]⁺) with a mass accuracy <5 ppm. reports HRMS data for analogous pyrazole derivatives .

- X-ray Crystallography : Resolve crystal packing and confirm substituent positions, as seen in for structurally related compounds .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound compared to its structural analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, shows that replacing bromine with chlorine alters receptor binding affinity .

- Standardized Assays : Use consistent in vitro models (e.g., enzyme inhibition assays for cyclooxygenase-2) to minimize variability. reports anti-inflammatory activity (62% edema inhibition) for a dimethylphenyl analog .

- Data Normalization : Account for differences in purity (≥97% by HPLC, as in ) and solvent effects on solubility .

Q. What computational methods (e.g., DFT, molecular docking) are recommended to predict the reactivity and binding affinity of this compound with biological targets?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electronic properties (e.g., HOMO-LUMO gaps). applied DFT to pyrazole derivatives to predict reactivity .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., α-amylase for antidiabetic studies). highlights pyrazole derivatives as α-amylase inhibitors .

- MD Simulations : Assess binding stability over 100 ns trajectories to validate docking results.

Q. How can researchers optimize the scale-up of this compound synthesis while maintaining reaction efficiency?

Methodological Answer:

- Continuous Flow Reactors : Improve heat/mass transfer for halogenation steps, as noted in for industrial-scale pyrazole synthesis .

- Catalyst Recycling : Use immobilized catalysts (e.g., Pd/C for cross-coupling) to reduce costs.

- Process Analytical Technology (PAT) : Implement inline NMR or FTIR to monitor reaction progress and adjust parameters in real time .

Q. What strategies are effective in elucidating the mechanism of action of this compound in inflammatory pathways?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ values against COX-1/COX-2 using fluorometric kits. describes pyrazole derivatives as COX inhibitors .

- Gene Expression Profiling : Use RT-qPCR to quantify pro-inflammatory cytokines (e.g., IL-6, TNF-α) in treated cell lines.

- Kinetic Studies : Perform stopped-flow spectroscopy to analyze binding kinetics with target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.